molecular formula C14H22Cl2N2O2 B2656651 Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate dihydrochloride CAS No. 170844-68-5

Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate dihydrochloride

Cat. No.: B2656651
CAS No.: 170844-68-5
M. Wt: 321.24
InChI Key: POGQTHIQMCYEER-UHFFFAOYSA-N
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Description

Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring, a pyridine moiety, and an ethyl ester group, making it a versatile molecule in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate dihydrochloride typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 2-picolyl chloride with ethyl piperidine-3-carboxylate in the presence of a strong base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding piperidine-3-carboxylic acid.

  • Reduction: Reduction reactions can be employed to convert the compound into its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like alkyl halides and aprotic solvents are often employed in substitution reactions.

Major Products Formed:

  • Oxidation: Piperidine-3-carboxylic acid

  • Reduction: Piperidine-3-amine

  • Substitution: Various substituted piperidines depending on the nucleophile used

Scientific Research Applications

Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate dihydrochloride has found applications in several scientific fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role as a ligand for various receptors.

  • Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs targeting neurological disorders.

  • Industry: Its versatility makes it valuable in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate dihydrochloride exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The pyridine moiety can act as a ligand, binding to specific receptors and modulating their activity. The piperidine ring can interact with enzymes, influencing their catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine-3-carboxylic acid

  • Piperidine-3-amine

  • Ethyl piperidine-3-carboxylate

Uniqueness: Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate dihydrochloride stands out due to its unique combination of functional groups, which allows for a wide range of chemical transformations and applications. Its ability to act as both a ligand and an enzyme modulator makes it particularly valuable in research and industry.

Properties

IUPAC Name

ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.2ClH/c1-2-18-13(17)14(7-5-8-15-11-14)10-12-6-3-4-9-16-12;;/h3-4,6,9,15H,2,5,7-8,10-11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGQTHIQMCYEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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